molecular formula C15H16ClN5O3 B8365355 6-Chloro-2-methyl-4-({5-[(morpholin-4-yl)carbonyl]pyridin-2-yl}amino)-2,3-dihydropyridazin-3-one

6-Chloro-2-methyl-4-({5-[(morpholin-4-yl)carbonyl]pyridin-2-yl}amino)-2,3-dihydropyridazin-3-one

Cat. No. B8365355
M. Wt: 349.77 g/mol
InChI Key: DBUPYZJSWPDTMI-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

6-aminopyridin-3-yl-morpholino-methanone (800 mg, 3.86 mmol, Eq: 1.00), 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one (1 g, 4.48 mmol, Eq: 1.16), cesium carbonate (4.4 g, 13.5 mmol, Eq: 3.5) and xantphos (335 mg, 579 μmol, Eq: 0.15) were suspended in dioxane (40 ml). The suspension was degassed with argon. Finally Pd2(dba)3 (265 mg, 290 μmol, Eq: 0.075) was added and the reaction mixture was stirred at 90° C. over night under an argon atmosphere. The reaction mixture was allowed to cool to room temperature, and then filtered over celite. Filtrate was concentrated in vacuo to give a light brown solid. The crude material was purified by flash chromatography (silica gel, 110 g, 0% to 10% MeOH in (EtOAc 1:1 Hex) to afford a light yellow solid (408 mg, 1.17 mmol). MS (H+)=350.0 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 3.60-3.80 (m, 8H) 3.83 (s, 3H) 6.96 (d, J=8.69 Hz, 1H) 7.77 (dd, J=8.50, 2.45 Hz, 1H) 8.35-8.44 (m, 2H) 8.47 (d, J=2.27 Hz, 1H)
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
335 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
265 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.Br[C:17]1[C:18](=[O:25])[N:19]([CH3:24])[N:20]=[C:21]([Cl:23])[CH:22]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:23][C:21]1[CH:22]=[C:17]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8]([N:10]3[CH2:15][CH2:14][O:13][CH2:12][CH2:11]3)=[O:9])=[CH:6][N:7]=2)[C:18](=[O:25])[N:19]([CH3:24])[N:20]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
NC1=CC=C(C=N1)C(=O)N1CCOCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(N(N=C(C1)Cl)C)=O
Step Three
Name
cesium carbonate
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
335 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
265 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 90° C. over night under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed with argon
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 110 g, 0% to 10% MeOH in (EtOAc 1:1 Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(N(N1)C)=O)NC1=NC=C(C=C1)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.17 mmol
AMOUNT: MASS 408 mg
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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